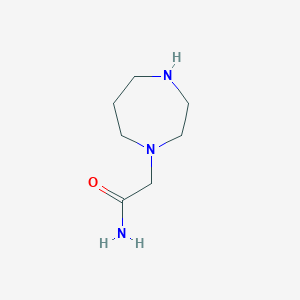
2-(1,4-Diazepan-1-yl)acetamide
Overview
Description
2-(1,4-Diazepan-1-yl)acetamide is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation as Positive Inotropic Agents :
- A series of compounds including 2-(1,4-diazepan-1-yl)acetamide derivatives were synthesized and evaluated for their positive inotropic activities. These compounds were tested on isolated rabbit heart preparations, and some showed favorable activity compared to the standard drug Milrinone (Li et al., 2008).
- Another study focused on the synthesis of similar compounds, specifically targeting their positive inotropic activity, with some derivatives exhibiting significant activity compared to Milrinone (Ye et al., 2011).
- Similarly, another research developed compounds from this category and tested them for positive inotropic effects, comparing them to Milrinone. One compound, in particular, showed substantial potency (Jiang et al., 2010).
Synthesis and Transformation in Chemical Reactions :
- Research on the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams highlighted the transformation of these compounds into functionalized piperazines and 1,4-diazepanes. This study explored the chemical transformations and synthesis processes involved (Dekeukeleire et al., 2012).
Investigation as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors :
- A novel class of diazepane–acetamide derivatives, including compounds similar to this compound, was identified and synthesized as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1, potentially useful for treating metabolic syndrome (Odermatt, 2009).
Applications in Antimicrobial and Antioxidant Activities :
- A study focused on the synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, including derivatives of 1,4-diazepane. These compounds were evaluated for their antimicrobial and antioxidant activities, showing potent effects against bacteria and fungi (Naraboli & Biradar, 2017).
Exploration as Falcipain-2 Inhibitors :
- Research on 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives highlighted their potential as falcipain-2 inhibitors, an important drug target in the human malaria parasite Plasmodium falciparum. Several compounds showed significant inhibitory activity at certain concentrations (Mahesh et al., 2014).
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-7(11)6-10-4-1-2-9-3-5-10/h9H,1-6H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDVAMWISALGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



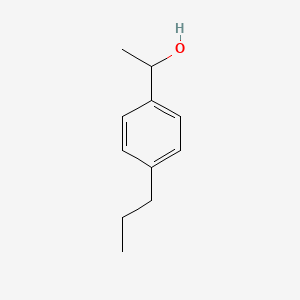

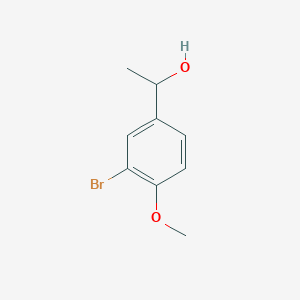
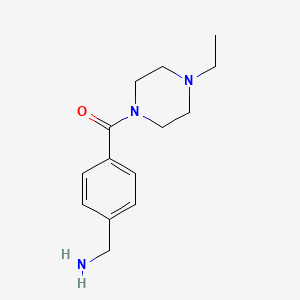
![3-[(4-Chlorophenyl)methylazaniumyl]propanoate](/img/structure/B7806618.png)
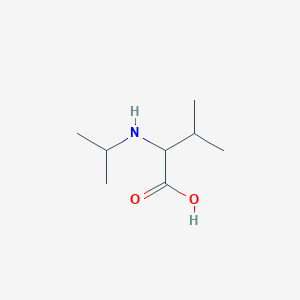


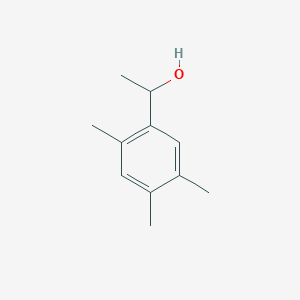
![4-[(3-Fluorobenzyl)amino]butanoic acid](/img/structure/B7806657.png)
![1-[(4-Nitrophenyl)methyl]-DL-proline](/img/structure/B7806665.png)


![3-[(2,4-Dichlorophenyl)formamido]propanoic acid](/img/structure/B7806702.png)